molecular formula C20H31N3O B7920916 (S)-2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-N-cyclopropyl-3-methyl-butyramide

(S)-2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-N-cyclopropyl-3-methyl-butyramide

Cat. No.: B7920916
M. Wt: 329.5 g/mol
InChI Key: WBAQSTYLPZVOCK-GGYWPGCISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-N-cyclopropyl-3-methyl-butyramide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrrolidine ring, a benzyl group, and a cyclopropyl group, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-N-cyclopropyl-3-methyl-butyramide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where the pyrrolidine nitrogen attacks a benzyl halide.

    Attachment of the Cyclopropyl Group: The cyclopropyl group is attached through a Grignard reaction, where a cyclopropyl magnesium halide reacts with an appropriate carbonyl compound.

    Final Amidation: The final step involves the formation of the amide bond through a coupling reaction between the amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-N-cyclopropyl-3-methyl-butyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclopropyl positions, where nucleophiles such as halides or alkoxides replace existing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzyl or cyclopropyl derivatives.

Scientific Research Applications

(S)-2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-N-cyclopropyl-3-methyl-butyramide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-N-cyclopropyl-3-methyl-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-Benzyl-pyrrolidin-2-ylmethyl-methyl-amine
  • (S)-1-Benzyl-pyrrolidin-2-ylmethyl-ethyl-amine
  • (S)-1-Benzyl-pyrrolidin-2-ylmethyl-isopropyl-amine

Uniqueness

(S)-2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-N-cyclopropyl-3-methyl-butyramide stands out due to its combination of a pyrrolidine ring, benzyl group, and cyclopropyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(2S)-2-amino-N-[(1-benzylpyrrolidin-2-yl)methyl]-N-cyclopropyl-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O/c1-15(2)19(21)20(24)23(17-10-11-17)14-18-9-6-12-22(18)13-16-7-4-3-5-8-16/h3-5,7-8,15,17-19H,6,9-14,21H2,1-2H3/t18?,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBAQSTYLPZVOCK-GGYWPGCISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(CC1CCCN1CC2=CC=CC=C2)C3CC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N(CC1CCCN1CC2=CC=CC=C2)C3CC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.